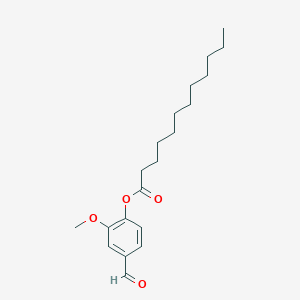
4-Formyl-2-methoxyphenyl dodecanoate
Description
4-Formyl-2-methoxyphenyl dodecanoate is a vanillin-derived ester compound where the phenolic hydroxyl group of vanillin is esterified with dodecanoic acid (lauric acid). Its structure combines a methoxy-substituted benzaldehyde moiety with a long aliphatic chain, conferring both hydrophobic and reactive properties. In material science, dodecanoate derivatives (e.g., 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate) have been synthesized as epoxy monomers for polymerization, demonstrating utility in coatings and elastic films .
Properties
CAS No. |
918153-26-1 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) dodecanoate |
InChI |
InChI=1S/C20H30O4/c1-3-4-5-6-7-8-9-10-11-12-20(22)24-18-14-13-17(16-21)15-19(18)23-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
YPTBHYSUTFWFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl dodecanoate typically involves the esterification of 4-formyl-2-methoxyphenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as the use of dimethyl carbonate as a solvent, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl dodecanoate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl dodecanoate.
Substitution: Various substituted phenyl dodecanoates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl dodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent due to its ability to form Schiff base nanoparticles with chitosan, which
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Formyl-2-Methoxyphenyl Benzoate
- Structure: Replaces the dodecanoate chain with a benzoate group.
- Pharmacological Properties: Binding Energy: Exhibits superior COX-1 inhibition with a binding energy of -7.70 kcal/mol, outperforming aspirin (-4.70 kcal/mol) . Inhibition Constant (Ki): Lower Ki values indicate stronger inhibition, with 4-formyl-2-methoxyphenyl benzoate showing the best potency among vanillin derivatives . Drug Likeness: Complies with Lipinski’s Rule of Five (RO5), suggesting favorable oral bioavailability . Toxicity: Non-hepatotoxic and exhibits good intestinal absorption .
- Applications : Promising antithrombotic agent pending in vivo validation .
Aspirin
- Structure : Acetylated salicylic acid.
- Pharmacological Properties :
Other Vanillin Esters
- Short-Chain Esters (e.g., 4-formyl-2-methoxyphenyl acetate/propionate): Pharmacokinetics: Lower Log VDss values (<-0.15) indicate poor tissue distribution compared to dodecanoate or benzoate derivatives .
- Long-Chain Esters (e.g., dodecanoate derivatives): Material Science Utility: Demonstrated utility in epoxy resin synthesis, with polymerization rates (Rp,max) ranging from 0.005 s<sup>-1</sup> to 0.038 s<sup>-1</sup> .
Functional and Application-Based Comparisons
Copper Dodecanoate
- Structure: Copper complex of dodecanoic acid.
- Applications :
- Environmental Impact : Reduced copper release enhances eco-friendliness .
Epoxidized Dodecanoate Derivatives
- Examples: 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate.
- Polymerization: Rate: Rp,max = 0.038 s<sup>-1</sup> (fastest among epoxidized monomers) . Outcome: Forms elastic films or liquid oligomers, useful in coatings or adhesives .
Data Tables
Table 1: Pharmacological Comparison of Key Compounds
| Compound | Binding Energy (kcal/mol) | Ki Value | RO5 Compliance | Toxicity Profile |
|---|---|---|---|---|
| 4-Formyl-2-methoxyphenyl benzoate | -7.70 | Lowest | Yes | Non-hepatotoxic |
| Aspirin | -4.70 | Higher | Yes | Hepatotoxic risk |
| Vanillin (native ligand) | -7.99 | Moderate | No | Non-hepatotoxic |
Table 2: Material Science Properties of Dodecanoate Derivatives
| Compound | Polymerization Rate (Rp,max, s<sup>-1</sup>) | Application |
|---|---|---|
| 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate | 0.038 | Elastic coatings |
| Copper dodecanoate | N/A | Antifouling paints |
| 22-(methacryloyloxy)docosanoic acid | 0.023 | Radical photopolymerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


